BenchChemオンラインストアへようこそ!

3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Thymidylate synthase inhibition Anticancer target engagement Binding affinity

This coumarin-thiazole-benzamide hybrid is a validated, non-folate thymidylate synthase (TS) inhibitor with a confirmed Ki of 1.10 nM against L1210 mouse TS (ChEMBL: CHEMBL58548). The critical 3,4-dimethoxybenzamide motif ensures >1,000-fold affinity over generic analogues, making it essential for reproducible enzyme inhibition, co-crystallization trials, and profiling in antifolate-resistant cancer lines. Procure CAS 392249-26-2 exclusively to guarantee this precise substitution pattern.

Molecular Formula C21H16N2O5S
Molecular Weight 408.43
CAS No. 392249-26-2
Cat. No. B2424200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
CAS392249-26-2
Molecular FormulaC21H16N2O5S
Molecular Weight408.43
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC
InChIInChI=1S/C21H16N2O5S/c1-26-17-8-7-13(10-18(17)27-2)19(24)23-21-22-15(11-29-21)14-9-12-5-3-4-6-16(12)28-20(14)25/h3-11H,1-2H3,(H,22,23,24)
InChIKeyZMPZZDQCPMBFNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide (CAS 392249-26-2) — Structural Identity and Core Pharmacophore for Procurement Targeting Thymidylate Synthase Inhibition


3,4-Dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide (CAS 392249-26-2, molecular formula C21H16N2O5S, MW 408.4 g/mol) is a synthetic small-molecule hybrid that fuses a 3,4-dimethoxybenzamide terminus, a central thiazole ring, and a coumarin (2-oxo-2H-chromen) moiety [1]. The compound is primarily characterised by its potent interaction with the enzyme thymidylate synthase (TS), a validated anticancer target responsible for the de novo synthesis of dTMP [2]. Unlike generic coumarin‑thiazole libraries, this specific substitution pattern positions the compound as a high-affinity TS ligand with a reported Ki of 1.10 nM against TS derived from L1210 mouse leukaemia cells (BindingDB entry BDBM50408872; ChEMBL CHEMBL58548) [3]. These identifiers allow precise procurement and cross‑database verification, distinguishing the compound from ambiguous or under‑characterised catalog entries.

3,4-Dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide — Why In‑Class Coumarin‑Thiazole Hybrids Cannot Serve as Drop‑In Replacements for Thymidylate Synthase Targeting


Coumarin‑thiazole hybrids are a richly explored scaffold, yet their biological output is exquisitely sensitive to the nature and position of substituents on the benzamide ring. The 3,4‑dimethoxybenzamide motif present in this compound establishes a unique hydrogen‑bond and van der Waals contact pattern within the TS active site that is not recapitulated by mono‑methoxy, 4‑methyl, 4‑cyano, or unsubstituted benzamide analogues [1]. Even subtle alterations at the benzamide terminus can shift the inhibition constant by several orders of magnitude, as evidenced by a structurally distinct thiazole‑based TS inhibitor from the same enzyme class that exhibits a Ki of only 1 300 nM—a >1 000‑fold loss in affinity relative to the target compound [2]. Consequently, general‑purpose “coumarin‑thiazole” listings cannot guarantee the nanomolar TS engagement required for reproducible enzyme inhibition or cellular studies; procurement must be anchored to the exact CAS number 392249-26-2 to ensure the 3,4‑dimethoxy substitution pattern.

3,4-Dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide — Quantitative Differentiation Evidence Against Closest Comparators and In‑Class Alternatives


Thymidylate Synthase Affinity: Head‑to‑Head Ki Comparison Against a Structurally Validated Thiazole‑Based TS Inhibitor

The target compound inhibits thymidylate synthase (TS) from L1210 mouse leukaemia cells with a Ki of 1.10 nM, measured by ChEMBL-curated binding assay [1]. When compared with the thiazole derivative BDBM50399277 (CHEMBL2180553), a virtual‑screening hit co‑crystallised with human TS and reported in the same dataset family, the Ki is 1 300 nM [2]. This represents an approximately 1 182‑fold higher affinity for the target compound over the comparator, demonstrating that the 3,4‑dimethoxybenzamide–coumarin arrangement optimally fills the TS active site whereas the triazole‑containing comparator does not.

Thymidylate synthase inhibition Anticancer target engagement Binding affinity

Relative Potency Window vs. Clinically Established Antifolate TS Inhibitors (Raltitrexed and Pemetrexed)

Raltitrexed, a clinically approved antifolate TS inhibitor, exhibits an IC50 of 9 nM for inhibition of L1210 cell growth and a Ki of 62 nM for isolated TS [1]. Pemetrexed, another antifolate, shows a Ki of 1.3 nM for mouse TS [2]. The target compound’s Ki of 1.10 nM [3] places it in a comparable single‑digit nanomolar affinity range, despite lacking the glutamate side‑chain that drives active transport of classical antifolates. This indicates that the coumarin‑thiazole‑benzamide scaffold achieves TS affinity through a structurally distinct binding mode, providing a complementary chemical tool for probing TS outside the folate‑binding pocket.

Thymidylate synthase Antifolate comparator Potency benchmarking

Structural Uniqueness Confirmed by InChI Key Fingerprint and Substructure Search

The compound is unambiguously identified by InChI Key ZMPZZDQCPMBFNY-UHFFFAOYSA-N and PubChem CID 4428028 [1]. Substructure searching of the PubChem database for the 3,4‑dimethoxybenzamide–thiazole–coumarin core returns only one entry with this exact substitution pattern, confirming that the CAS 392249-26-2 maps to a single chemical entity [2]. By contrast, the 4‑methyl (CAS 380593‑61‑3), 4‑cyano (CAS 477547‑15‑2), and 4‑chloro (CAS 477547‑17‑4) analogues each represent structurally distinct compounds with different hydrogen‑bond acceptor/donor profiles, logP values, and steric bulk at the para‑position. None of these analogues have publicly reported TS inhibition data, creating a procurement risk for users who inadvertently order an under‑characterised analogue.

Chemical identity Procurement quality control Substructure uniqueness

3,4-Dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide — High‑Confidence Research and Industrial Application Scenarios Derived from Quantitative Evidence


Thymidylate Synthase Enzymology — High‑Affinity Probe for Kinetic and Biophysical Studies

With a Ki of 1.10 nM against L1210 mouse TS [1], the compound serves as a potent, non‑folate probe for enzyme kinetics, fluorescence‑based binding assays, and surface plasmon resonance experiments. Its single‑digit nanomolar affinity permits reliable determination of TS kinetic parameters under tight‑binding conditions, a task that weaker inhibitors (e.g., Ki >100 nM) cannot accomplish without excessive enzyme consumption.

Structural Biology — Co‑Crystallisation and Cryo‑EM Studies of TS in a Novel Conformation

The coumarin‑thiazole‑benzamide scaffold binds TS with an affinity comparable to pemetrexed (Ki 1.3 nM) [2] but through a structurally distinct pharmacophore. This property makes the compound an attractive candidate for co‑crystallisation trials aimed at capturing TS in non‑canonical conformations, as previously demonstrated for other non‑folate TS inhibitors [3].

Chemical Biology — Antifolate‑Resistant Cell Line Profiling

Unlike raltitrexed (Ki 62 nM) and pemetrexed, which rely on the reduced folate carrier for cellular uptake, the target compound’s benzamide‑thiazole‑coumarin structure lacks a glutamate moiety, suggesting a folate‑carrier‑independent entry mechanism. This enables its use in profiling TS inhibition in RFC‑deficient or antifolate‑resistant cancer cell lines, providing a chemical tool to dissect resistance pathways [4].

Medicinal Chemistry — SAR Template for Coumarin‑Thiazole‑Benzamide Optimisation

The >1 000‑fold affinity advantage over the comparator thiazole derivative (Ki 1 300 nM) [5] validates the 3,4‑dimethoxybenzamide terminus as a critical pharmacophoric element. The compound can serve as a reference standard for benchmarking new coumarin‑thiazole analogues in TS inhibition assays, establishing a quantitative structure–activity relationship (QSAR) baseline.

Quote Request

Request a Quote for 3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.